2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime
Overview
Description
“2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime” is a chemical compound that belongs to the class of oximes. Oximes are renowned for their widespread applications as antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are also used in protoemics research and the synthesis of various novel oxime ether derivatives which are anti-protozoan agents .
Synthesis Analysis
The synthesis of benzoxazoles often involves the condensation of 2-aminophenols with various carbonyl compounds under different reaction conditions . A sequential one-pot procedure for the synthesis of benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The molecular structure of benzoxazole compounds can be confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The structure consists of hydrogen-bonded layers of nearly planar molecules .Chemical Reactions Analysis
Benzoxazole compounds can undergo a variety of chemical reactions. For instance, the reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives in an efficient and connective methodology . The reaction of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous electrophilic cyanating agent with various substituted 2-aminophenols enables a facile synthesis of 2-aminobenzoxazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime” can be determined using various techniques. For example, the molecular weight, InChI code, and SMILES notation can be obtained .Scientific Research Applications
Spectroscopic Studies and Quantum Chemistry
Vibrational spectroscopic studies and quantum chemistry calculations have been applied to compounds like 5-Nitro-2-(p-fluorophenyl)benzoxazole, providing insights into their structural and electronic properties. Such research helps in understanding the molecular dynamics and potential applications in material science (Mary et al., 2008).
Catalytic Activity and Redox Behavior
The synthesis and characterization of copper(II) complexes containing benzoxazole ligands demonstrate the redox-active nature of these compounds. They exhibit catalytic activity and are studied for their potential in facilitating oxidation-reduction reactions, showcasing their utility in green chemistry and industrial applications (Balaghi et al., 2013).
Antitumor Agents Targeting DNA Topoisomerases
Compounds like 5-nitro-2-(substitutedphenyl)benzoxazole derivatives have been synthesized and evaluated as novel antitumor agents targeting human DNA topoisomerase enzymes. Such studies contribute to the development of new anticancer drugs with potentially lower toxicity and higher efficacy (Karatas et al., 2021).
Synthetic Methodologies
Research into the synthesis of 2H-indazoles from compounds related to 2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime, explores new pathways in organic synthesis, contributing to the development of novel pharmaceuticals and materials (Bouillon et al., 2008).
Organocatalytic Syntheses
The development of organocatalytic protocols for synthesizing benzoxazoles and benzothiazoles from related compounds underlines advancements in catalysis and synthetic efficiency. Such methods offer new approaches to constructing heterocyclic compounds, essential in drug development and material science (Alla et al., 2014).
Future Directions
The future directions for research on “2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime” could involve exploring its potential applications in medicinal chemistry, given the pharmacological significance of oximes . Further studies could also focus on developing new synthetic strategies for benzoxazole derivatives .
properties
IUPAC Name |
(NE)-N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-9-4-8-10-6-3-5(11(13)14)1-2-7(6)15-8/h1-4,12H/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBIAVJOIGRUHM-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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